molecular formula C9H13NO2S3 B2733746 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide CAS No. 443652-31-1

3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2733746
CAS No.: 443652-31-1
M. Wt: 263.39
InChI Key: GOYSJHOZBCXPNR-UHFFFAOYSA-N
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Description

3-Allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a fused thieno-thiazole core with a thione group at position 2 and sulfone groups at positions 5 and 5. This compound belongs to a broader class of thieno-thiazole derivatives, which are synthesized via cyclization reactions of thiourea intermediates or alkylation of precursor heterocycles .

Properties

IUPAC Name

3a-methyl-5,5-dioxo-3-prop-2-enyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S3/c1-3-4-10-8(13)14-7-5-15(11,12)6-9(7,10)2/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYSJHOZBCXPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CS(=O)(=O)CC1SC(=S)N2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic synthesis. Starting materials often include thioamides and allyl halides, which undergo cyclization and oxidation reactions to form the final compound. Reaction conditions generally require the use of anhydrous solvents and controlled temperature environments to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors which provide better control over reaction parameters and can produce larger quantities of the compound efficiently. Catalyst systems and optimized reaction conditions are crucial for scalable production while maintaining product integrity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by agents such as hydrogen peroxide or peracids, to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can be employed to target the thione group, converting it into a more reactive thiol or thiolate anion.

  • Substitution: Nucleophilic substitution reactions are common, especially on the allyl group, where halogenation or hydrolysis can occur.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reactions typically require inert atmospheres and precise temperature control.

Major Products Formed: Oxidation leads to sulfoxides and sulfones, reduction can yield thiol derivatives, and substitution often results in halogenated or hydrolyzed products.

Scientific Research Applications

3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide has found applications in numerous fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules. It’s also a subject of study in heterocyclic chemistry due to its unique ring structure.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research focuses on its potential use as a pharmaceutical agent due to its diverse reactivity and biological activities.

  • Industry: Utilized in the development of new materials, including polymers and advanced synthetic materials due to its stable yet reactive nature.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with biological molecules through its sulfur and nitrogen atoms. It can form strong bonds with metal ions and enzymes, influencing various biological pathways. The molecular targets include sulfhydryl groups in proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents, heterocyclic cores, and physicochemical properties:

Core Heterocycle Variations

  • 1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 620590-09-2): Molecular Formula: C₁₅H₁₈N₂O₂S₂ Molar Mass: 322.45 g/mol Key Differences: Replaces the thiazole ring with an imidazole moiety.
  • 3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide (CAS 392309-05-6): Key Differences: Substitutes the allyl and methyl groups with a p-tolyl (methylphenyl) substituent. The aromatic group may increase lipophilicity and π-π stacking interactions, influencing crystallinity or membrane permeability .

Substituent Modifications

  • 1-(4-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 131699-72-4): Key Differences: Features a methoxyphenyl group, introducing electron-donating methoxy substituents. This modification could enhance oxidative stability compared to allyl-containing analogs but may reduce electrophilic reactivity .
  • 1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 616214-43-8): Molecular Formula: C₁₈H₁₅F₃N₂O₂S₂ Molar Mass: 412.45 g/mol Key Differences: Incorporates a trifluoromethylphenyl group, which significantly increases electronegativity and metabolic resistance. Predicted properties include higher density (1.56 g/cm³) and boiling point (559.1°C) due to fluorine’s strong intermolecular interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Thieno-thiazole 3-Allyl, 3a-Methyl Not Provided Not Provided High steric demand at 3a position
620590-09-2 Thieno-imidazole 1-Allyl, 3-(3-Methylphenyl) C₁₅H₁₈N₂O₂S₂ 322.45 Imidazole enhances H-bonding
392309-05-6 Thieno-thiazole 3-(p-Tolyl) Not Provided Not Provided Increased lipophilicity
131699-72-4 Thieno-imidazole 1-(4-Methoxyphenyl) Not Provided Not Provided Enhanced oxidative stability
616214-43-8 Thieno-imidazole 1-Phenyl, 3-(CF₃-Ph) C₁₈H₁₅F₃N₂O₂S₂ 412.45 High density (1.56 g/cm³)

Notes on Discontinued Compounds

The discontinuation of 1-(4-Methoxyphenyl)tetrahydro-1H-thieno-imidazole-2-thione 5,5-dioxide (CAS 131699-72-4) highlights challenges in scaling up synthesis or achieving desired bioactivity profiles.

Biological Activity

3-Allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from simpler thiazole derivatives. The process often includes:

  • Formation of Thiazole Ring : Initial steps involve the condensation of appropriate thioamide and aldehyde derivatives.
  • Allylation : The introduction of the allyl group is achieved through nucleophilic substitution reactions.
  • Oxidation : The final product is often oxidized to enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds related to thiazoles and thiazolines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole demonstrate activity against various bacterial strains.

CompoundActivityReference
3-Allyl-2-thioxo-2,3-dihydro-1,3-thiazoleAntibacterial against E. coli and S. aureus
2-Thioxo-1,3-thiazolidine derivativesBroad-spectrum antimicrobial

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial effects, thiazole derivatives are noted for their anti-inflammatory and analgesic activities. Research has demonstrated that certain thiazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiazole derivatives including 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole against clinical isolates.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of Staphylococcus aureus.
  • Anti-inflammatory Activity :
    • Another investigation explored the anti-inflammatory effects of thiazole derivatives in a rat model of arthritis.
    • The compound significantly reduced paw swelling and inflammatory markers compared to controls.

The biological activities of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

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